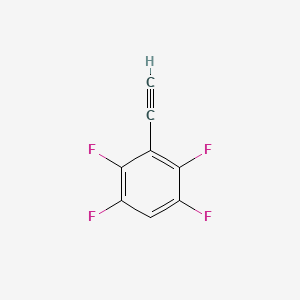

3-Ethynyl-1,2,4,5-tetrafluorobenzene

Description

Significance of Fluorine Substitution in Aromatic Systems for Modulated Reactivity and Properties

The substitution of hydrogen with fluorine on an aromatic ring profoundly alters the molecule's electronic and physical properties. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can significantly influence the reactivity of the aromatic system. This fluorination can enhance thermal and chemical stability, and modify intermolecular interactions, which is a critical aspect in the design of advanced materials. spectralservice.de The presence of multiple fluorine atoms, as seen in a tetrafluorinated benzene (B151609) ring, creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions.

The Role of Ethynyl (B1212043) Moieties in Organic Synthesis and Material Science Architectures

The ethynyl group (–C≡CH) is a cornerstone of modern organic synthesis and materials science. Its linear geometry and reactive triple bond serve as a versatile handle for a multitude of chemical transformations. These include cycloaddition reactions, polymerization, and, notably, cross-coupling reactions like the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. In materials science, the rigid nature of the ethynyl moiety is exploited to construct well-defined and highly ordered molecular architectures, such as conjugated polymers and porous organic frameworks, with applications in electronics and gas storage.

Overview of 3-Ethynyl-1,2,4,5-tetrafluorobenzene within the Context of Polyfluorinated Arylalkynes

This compound, with the chemical formula C₈HF₅, is a prominent member of the polyfluorinated arylalkyne family. This compound uniquely combines a highly fluorinated aromatic ring with a reactive terminal alkyne. The tetrafluorinated benzene core provides thermal stability and a specific electronic profile, while the ethynyl group offers a site for further functionalization and polymerization. This combination makes it a valuable synthon for creating complex fluorinated molecules and polymers with tailored properties.

| Property | Value |

| CAS Number | 69442-35-9 |

| Molecular Formula | C₈HF₅ |

| Molecular Weight | 192.09 g/mol |

| Appearance | (Typically) Colorless liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Note: Experimental physical properties for this specific compound are not widely published. Values are based on typical properties of similar polyfluorinated aromatic compounds.

Research Gaps and Future Directions for this compound Derivatives

While the potential of this compound is evident from its structure, dedicated research on this specific molecule and its derivatives is still an emerging field. A significant research gap exists in the comprehensive characterization of its physical and chemical properties, as well as the full exploration of its reactivity.

Future research is expected to focus on several key areas:

Synthesis of Novel Polymers: Utilizing the ethynyl group for polymerization to create novel fluorinated polymers with enhanced thermal stability, chemical resistance, and unique optical and electronic properties for applications in aerospace and microelectronics.

Development of Advanced Materials: Employing it as a building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for applications in gas separation, catalysis, and sensing.

Medicinal Chemistry: Investigating the potential of its derivatives as bioactive molecules, leveraging the known effects of fluorine in modulating metabolic stability and binding affinity.

Organic Electronics: Exploring its use in the synthesis of n-type organic semiconductors, where the electron-withdrawing nature of the fluorinated ring is advantageous.

The continued exploration of this compound and its derivatives holds the promise of significant advancements across multiple scientific disciplines. acs.orgresearchgate.net

Properties

IUPAC Name |

3-ethynyl-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h1,3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTRVEJPVFKIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632148 | |

| Record name | 3-Ethynyl-1,2,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69442-35-9 | |

| Record name | 3-Ethynyl-1,2,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyl 1,2,4,5 Tetrafluorobenzene and Its Precursors

Strategies for Introducing the Ethynyl (B1212043) Functionality on Tetrafluorobenzene Scaffolds

The primary challenge in synthesizing ethynyl-tetrafluorobenzenes is the controlled formation of a C(sp²)–C(sp) bond. Several key strategies have been developed to achieve this, each with distinct advantages depending on the available precursors and desired scale.

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds. libretexts.orgwikipedia.org This cross-coupling reaction involves a palladium(0) catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide. libretexts.org For the synthesis of fluorinated arylalkynes, a common approach involves the reaction of a bromo- or iodo-tetrafluorobenzene derivative with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). harvard.edu The use of TMSA is advantageous as it is a liquid, making it easier to handle than gaseous acetylene (B1199291), and the trimethylsilyl (B98337) (TMS) group prevents unwanted coupling at the other end of the alkyne. wikipedia.org

The general catalytic cycle for the Sonogashira coupling proceeds through several key steps. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the active palladium(0) catalyst. wikipedia.org

A typical procedure for synthesizing (trimethylsilyl)ethynyl-substituted aromatics involves treating the corresponding bromo- or iodoaromatic compound with TMSA in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt like CuI in an amine solvent (e.g., triethylamine), which also serves as the base. harvard.eduscispace.com

Table 1: Examples of Sonogashira Coupling for Synthesis of Silylethynyl Aromatics.

The process begins with the conversion of the aldehyde (e.g., 1,2,4,5-tetrafluorobenzaldehyde) into a 1,1-dibromoalkene. nih.gov This is achieved by reacting the aldehyde with a reagent system typically composed of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). alfa-chemistry.com This step is analogous to a Wittig reaction, where a phosphonium (B103445) ylide is generated in situ and reacts with the aldehyde. wikipedia.org

In the second step, the resulting gem-dibromoalkene is treated with a strong base, such as two equivalents of n-butyllithium (n-BuLi). alfa-chemistry.com The first equivalent of the base induces an elimination of hydrogen bromide to form a bromoalkyne intermediate. The second equivalent of base then facilitates a metal-halogen exchange, yielding a lithium acetylide, which upon aqueous workup gives the terminal alkyne. organic-chemistry.org This final conversion is also known as the Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.org

Corey-Fuchs Reaction Steps:

Olefinaton: R-CHO + CBr₄ + 2 PPh₃ → R-CH=CBr₂

Rearrangement & Elimination: R-CH=CBr₂ + 2 BuLi → R-C≡CH (after quench)

Modifications to the second step exist, where different bases or reaction conditions can be employed to improve yields or functional group tolerance. nih.gov

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing highly electron-deficient aromatic rings, such as polyfluoroarenes. nih.gov In these systems, the fluorine atoms activate the ring towards nucleophilic attack and can also act as leaving groups. masterorganicchemistry.comlboro.ac.uk The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, a leaving group (in this case, a fluoride (B91410) ion) is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

For the synthesis of fluorine-containing alkynes, this route would involve the reaction of a polyfluorinated benzene (B151609) with a nucleophilic acetylide, such as a lithium or sodium acetylide. The high electronegativity of the fluorine atoms on the ring makes it susceptible to attack, and the substitution is typically regioselective, favoring the para-position. nih.gov The success of SₙAr reactions is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring; the multiple fluorine atoms on a tetrafluorobenzene ring serve this purpose effectively. lboro.ac.ukchemistrysteps.com While less common than cross-coupling for this specific transformation, SₙAr offers a transition-metal-free alternative for synthesizing aryl alkynes. nih.gov

Deprotection Chemistry of Silylethynyl Intermediates

As mentioned, the Sonogashira coupling is often performed with trimethylsilylacetylene to yield a TMS-protected alkyne. harvard.edu The removal of the silyl (B83357) group, known as protiodesilylation, is a crucial final step to generate the terminal alkyne. gelest.com This transformation can be accomplished under mild conditions, which is important for preserving other functional groups on the molecule. gelest.com

Common methods for the cleavage of the silicon-carbon bond include:

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a very common and effective method for desilylation. researchgate.net

Base-catalyzed hydrolysis: Mild bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in methanol (B129727) are frequently used. harvard.edugelest.com This method is often cost-effective and straightforward.

Copper(II) sulfate (B86663) and sodium ascorbate (B8700270): A recently developed mild and efficient protocol uses a combination of copper(II) sulfate and sodium ascorbate in an ethanol/water mixture, offering rapid deprotection with wide functional group tolerance. eurjchem.comresearchgate.net

Table 2: Common Reagents for Deprotection of Trimethylsilyl (TMS) Alkynes.

Regioselective Functionalization and Derivatization Strategies

The synthetic methodologies described can be adapted to create a variety of related fluorinated ethynyl compounds. By carefully selecting the starting materials and controlling reaction conditions, a high degree of regioselectivity can be achieved.

The synthesis of poly-ethynyl fluorinated benzenes is a direct extension of the methods used for mono-ethynyl compounds. The Sonogashira reaction is particularly well-suited for this purpose. Starting from polyhalogenated fluorobenzenes, multiple ethynyl groups can be introduced. For example, 1,3-diethynyltetrafluorobenzene and 1,4-diethynyltetrafluorobenzene have been prepared from 1,3-diiodotetrafluorobenzene (B3037956) and 1,4-dibromotetrafluorobenzene, respectively, by reaction with trimethylsilylacetylene followed by deprotection. harvard.edu

Regiocontrolled synthesis can be achieved by exploiting the different reactivities of various halogen leaving groups (I > Br > Cl). wikipedia.org For a molecule containing both iodine and bromine atoms, the Sonogashira coupling can be performed selectively at the more reactive carbon-iodine bond under controlled conditions, leaving the carbon-bromine bond available for subsequent, different functionalization. wikipedia.orgresearchgate.net This allows for the stepwise and regioselective synthesis of unsymmetrical poly-ethynylated aromatic compounds. researchgate.net

Furthermore, the synthesis of ethynylpentafluorobenzene, a related mono-ethynyl compound, can be accomplished using a similar procedure starting from bromopentafluorobenzene. harvard.edu These strategies provide access to a family of fluorinated ethynyl monomers that are precursors for high-performance polymers and carbon-rich materials. harvard.edu

Sequential Functionalization of Halogenated Tetrafluorobenzene Derivatives

The synthesis of 3-Ethynyl-1,2,4,5-tetrafluorobenzene can be effectively achieved through a sequential functionalization strategy starting from the readily available 1,2,4,5-tetrafluorobenzene (B1209435). This approach involves the introduction of a halogen atom, typically iodine, onto the aromatic ring, followed by a palladium-catalyzed cross-coupling reaction to install the ethynyl group. This method offers a controlled and high-yielding route to the target compound.

The key precursor for this synthesis is an appropriately halogenated tetrafluorobenzene derivative. Due to the reactivity order of halogens in cross-coupling reactions (I > Br > Cl > F), iodo-substituted tetrafluorobenzenes are the most common and effective starting materials. wikipedia.orglibretexts.org The synthesis, therefore, begins with the iodination of 1,2,4,5-tetrafluorobenzene to produce 1,2,4,5-tetrafluoro-3-iodobenzene (B1611540).

Once the iodinated precursor is obtained, the ethynyl moiety is introduced via the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

To avoid side reactions and the handling of volatile acetylene gas, a common strategy involves the use of a protected alkyne, such as (trimethylsilyl)acetylene (TMSA). The trimethylsilyl (TMS) group serves as a protecting group that can be easily removed in a subsequent step. The Sonogashira coupling of 1,2,4,5-tetrafluoro-3-iodobenzene with TMSA yields 3-((trimethylsilyl)ethynyl)-1,2,4,5-tetrafluorobenzene. The final step is the deprotection of the silyl group, typically under mild basic conditions, to afford the desired product, this compound. harvard.edu

Iodination: Conversion of 1,2,4,5-tetrafluorobenzene to 1,2,4,5-tetrafluoro-3-iodobenzene.

Sonogashira Coupling: Reaction of 1,2,4,5-tetrafluoro-3-iodobenzene with (trimethylsilyl)acetylene.

Deprotection: Removal of the trimethylsilyl group to yield this compound.

Detailed research findings for a representative synthesis are presented in the following table.

| Step | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1: Iodination | 1,2,4,5-Tetrafluorobenzene | Iodine, Phenyliodine(III) bis(trifluoroacetate) (PIFA), in a suitable solvent like CCl4 | 1,2,4,5-Tetrafluoro-3-iodobenzene | High |

| 2: Sonogashira Coupling | 1,2,4,5-Tetrafluoro-3-iodobenzene | (Trimethylsilyl)acetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF, rt to 80 °C | 3-((Trimethylsilyl)ethynyl)-1,2,4,5-tetrafluorobenzene | Good to Excellent |

| 3: Deprotection | 3-((Trimethylsilyl)ethynyl)-1,2,4,5-tetrafluorobenzene | K2CO3 or TBAF in MeOH/THF | This compound | Quantitative |

This sequential functionalization provides a reliable and adaptable method for the synthesis of this compound, starting from a simple fluorinated benzene core and proceeding through a key halogenated intermediate.

Mechanistic Investigations of Chemical Transformations Involving 3 Ethynyl 1,2,4,5 Tetrafluorobenzene

Studies on Nucleophilic Displacement of Fluorine Atoms in the Presence of an Ethynyl (B1212043) Group

In stark contrast to its inertness toward electrophiles, the electron-deficient ring of 3-ethynyl-1,2,4,5-tetrafluorobenzene is highly activated for nucleophilic aromatic substitution (SNAr). The ethynyl group, along with the fluorine atoms, stabilizes the anionic intermediate, known as a Meisenheimer complex, which is central to the SNAr mechanism. The reaction typically involves the addition of a nucleophile to the aromatic ring, forming this resonance-stabilized intermediate, followed by the departure of a fluoride (B91410) ion to restore aromaticity.

Regioselectivity is a key aspect of these transformations. Studies on related polyfluoroarenes show that nucleophilic attack is favored at the carbon atom para to the most electron-withdrawing substituent. In the case of this compound, the fluorine at the C4 position (para to the ethynyl group) is generally the most susceptible to displacement. This is because the negative charge in the corresponding Meisenheimer intermediate is effectively delocalized and stabilized by the ethynyl substituent.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluoroarenes

| Nucleophile | Substrate | Major Product | Mechanistic Implication |

|---|---|---|---|

| Methoxide | Pentafluoropyridine | 4-Methoxytetrafluoropyridine | Stabilization of intermediate by para-nitrogen |

| Ammonia | Hexafluorobenzene | Pentafluoroaniline | General reactivity, para-disubstitution favored with excess nucleophile |

This table presents data from related polyfluoroaromatic systems to illustrate the principles of regioselectivity.

Addition Reactions of the Ethynyl Moiety: Regio- and Stereochemical Considerations

The carbon-carbon triple bond in this compound is susceptible to addition reactions. The regiochemistry of these additions is dictated by the electronic influence of the strongly electron-withdrawing tetrafluorophenyl group. In electrophilic additions, the formation of a vinyl cation intermediate is often the key mechanistic step. The tetrafluorophenyl group destabilizes a positive charge on the adjacent carbon, thus directing the electrophile to the terminal carbon of the alkyne. This leads to the formation of the anti-Markovnikov product in many cases, where the nucleophilic part of the reagent adds to the carbon atom bearing the aromatic ring.

In radical additions, the regioselectivity is also pronounced. For example, the addition of perfluoroalkyl radicals often proceeds with high regio- and stereoselectivity. Mechanistic studies indicate that the reaction is initiated by the addition of the radical to the alkyne, and the stability of the resulting vinyl radical intermediate determines the outcome. Stereochemically, anti-addition is frequently observed in radical processes, leading to the (E)-isomer as the major product.

Transition Metal-Mediated Processes

C-F Activation Mechanisms with Organometallic Complexes (e.g., Nickel Synthons)

The activation of the robust carbon-fluorine (C-F) bond in this compound is a significant area of research, often employing low-valent transition metal complexes, particularly those of nickel. The generally accepted mechanism involves the oxidative addition of the C-F bond to a Ni(0) species. In polyfluoroarenes, this process can be directed by coordinating functional groups. For this compound, the ethynyl group can act as a directing group, facilitating the selective activation of the ortho C-F bond (at C2) via a chelation-assisted mechanism. This forms a five-membered nickelacycle intermediate. This cyclometalated Ni(II) species is a key intermediate that can then undergo further reactions, such as cross-coupling with various electrophiles. Following the coupling step, reductive elimination regenerates the Ni(0) catalyst, completing the catalytic cycle.

Table 2: Proposed Mechanistic Steps in Ni-Catalyzed C-F Activation

| Step | Description | Intermediate |

|---|---|---|

| 1. Ligand Association | Coordination of phosphine (B1218219) ligands to Ni(0) | LnNi(0) |

| 2. Oxidative Addition | Chelation-assisted insertion of Ni(0) into the C-F bond | Aryl-Ni(II)-F complex |

| 3. Transmetalation/Coupling | Reaction with a coupling partner (e.g., organozinc reagent) | Aryl-Ni(II)-R complex |

Catalytic Cyclization and Polymerization Pathways

The ethynyl group serves as a versatile functional handle for catalytic cyclization and polymerization reactions. Transition metal catalysts, particularly those based on rhodium and palladium, are effective in mediating such transformations. For instance, [2+2+2] cycloaddition reactions with other alkynes can lead to the formation of highly substituted and complex aromatic systems. The mechanism typically involves the formation of a metallacyclic intermediate, such as a nickelole or palladole, followed by insertion of the third alkyne and subsequent reductive elimination.

Polymerization of this compound can yield poly(phenyleneethynylene)s, which are conjugated polymers with potential applications in materials science. The polymerization mechanism is often a catalytic cross-coupling reaction, such as the Sonogashira coupling, if a dihalo-comonomer is used. Alternatively, direct polymerization of the terminal alkyne can be achieved with catalysts like rhodium complexes. This process is thought to proceed via an insertion mechanism, where the alkyne monomer repeatedly inserts into the growing polymer-metal bond. The resulting polymers often exhibit high thermal stability due to the presence of the fluorinated aromatic rings.

Non-Covalent Interactions and Supramolecular Assembly Mechanisms

The electronic features of this compound make it a compelling building block for supramolecular chemistry. The electron-deficient tetrafluorinated ring and the relatively electron-rich alkyne moiety can engage in specific and directional non-covalent interactions.

Halogen Bonding: The fluorine atoms on the aromatic ring, while generally considered poor halogen bond donors, can participate in weak halogen bonding interactions, particularly when interacting with strong Lewis bases. More significantly, if the ethynyl group were terminated with an iodine atom, this would create a potent halogen bond donor site, driven by the electron-withdrawing nature of the tetrafluorophenylacetylene scaffold.

π-π Stacking: A crucial interaction for this molecule is arene-perfluoroarene π-stacking. The electron-poor tetrafluorophenyl ring can stack in a face-to-face arrangement with electron-rich aromatic systems. This interaction is driven by complementary electrostatic potentials (quadrupole-quadrupole interactions) and is a powerful tool for directing crystal packing and supramolecular assembly.

These non-covalent interactions work in concert to guide the self-assembly of the molecules into ordered structures in the solid state, influencing properties such as crystal packing and morphology.

Halogen Bonding Frameworks and Directivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (a σ-hole) opposite the covalent bond. acs.org The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule bearing the halogen. nih.govoup.com

Perfluorinated iodobenzenes are considered ideal halogen-bond donors due to the strong electron-withdrawing effect of the fluorine atoms, which enhances the σ-hole on the iodine atom. nih.govoup.com For instance, 1,4-diiodotetrafluorobenzene (B1199613) and 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) are potent halogen-bond donors, readily forming co-crystals with a variety of Lewis bases, including anions and neutral nitrogen-containing compounds. nih.govoup.com These interactions have been harnessed to construct a wide array of supramolecular architectures, from discrete assemblies to infinite one-, two-, and three-dimensional networks. nih.gov

While iodine and bromine are the most common halogen-bond donors, fluorine itself is generally a poor halogen-bond donor due to its high electronegativity and low polarizability. acs.org In the context of this compound, the fluorine atoms are more likely to act as nucleophiles, or hydrogen-bond acceptors, rather than participating in halogen bonding as the electrophilic species. However, F···F contacts have been noted as important interactions in the crystal structures of molecules containing pentafluorosulfanyl (SF5) groups, particularly when electron-poor substituents are present on an attached aryl ring. nih.gov These F···F interactions are typically characterized by a "Type I" geometry, suggesting they are dominated by van der Waals forces rather than the directional character of a true halogen bond. nih.gov

Charge-Transfer Electron-Donor–Acceptor π–π Complexation

The tetrafluorinated benzene (B151609) ring in this compound is highly electron-deficient due to the strong inductive effect of the four fluorine atoms. This makes the aromatic ring an excellent π-electron acceptor. Consequently, it can participate in charge-transfer (CT) interactions with electron-rich aromatic systems (π-donors). These donor-acceptor π-π complexations involve the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, resulting in a net attractive force. chemrxiv.org

Such charge-transfer complexes are often characterized by distinct colors and specific packing motifs in the solid state, typically involving face-to-face stacking of the donor and acceptor aromatic rings. chemrxiv.org The stability and geometry of these complexes are governed by the electronic complementarity of the interacting molecules. nih.gov While direct studies on charge-transfer complexes of this compound are not extensively documented, the behavior of analogous systems provides strong evidence for its potential as a π-acceptor. For example, π-congested X-shaped molecules like 1,2,4,5-tetra(9-anthryl)benzenes can form charge-transfer complexes with electron-acceptor molecules, giving rise to near-infrared absorption and emission. chemrxiv.org Similarly, other electron-deficient aromatic compounds are known to form CT complexes with electron donors. nih.gov The formation of these complexes can be a powerful tool in crystal engineering, directing the assembly of molecules into predictable, ordered structures. nih.gov

Hydrogen Bonding Participation in Self-Assembly

Hydrogen bonding plays a crucial role in the self-assembly of molecules containing this compound and its derivatives. The molecule possesses two potential hydrogen-bond donors: the terminal acetylenic proton (C(sp)-H) and the aromatic proton on the tetrafluorinated ring (C(sp²)-H). The fluorine atoms on the ring act as potential hydrogen-bond acceptors.

The C-H···F hydrogen bond, while considered a weak interaction, can be a significant structure-directing force, especially when multiple such interactions can form cooperatively. researchgate.net The acidity of the C-H donors is enhanced by the proximity of electronegative atoms. The acetylenic C(sp)-H is a well-established hydrogen-bond donor, participating in interactions that influence crystal packing. scispace.com

Detailed crystallographic studies on the closely related compound, 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, provide valuable insight into the hydrogen bonding motifs that can be expected for this compound. researchgate.netnih.gov In the crystal structure of this molecule, both intramolecular and intermolecular C-H···F hydrogen bonds are observed. researchgate.netnih.gov The intermolecular interactions include bifurcated C-H···(F)₂ bonds, where a single C-H group interacts with two fluorine atoms on an adjacent molecule. researchgate.netnih.gov

The interplay between hydrogen bonding and aryl-perfluoroaryl π-π stacking is another critical aspect of the self-assembly process. acs.org The stacking of electron-rich and electron-poor aromatic rings can bring potential hydrogen bond donor and acceptor sites into proximity, thereby directing the formation of specific hydrogen-bonded motifs. acs.org This cooperative effect allows for a higher degree of control in the design of supramolecular architectures. acs.org

Below is a table summarizing the key intermolecular hydrogen bond distances observed in the crystal structure of the analogous compound 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, which highlights the nature of these interactions. researchgate.netnih.gov

| Interaction Type | H···F Distance (Å) | C—H···F Angle (°) | Reference |

|---|---|---|---|

| Intramolecular sp²-C—H···F | 2.270 (14) | 166.8 (14) | researchgate.netnih.gov |

| Intramolecular sp²-C—H···F | 2.363 (14) | 158.3 (14) | researchgate.netnih.gov |

| Intermolecular bifurcated CH···(F)₂ | 2.460 (15) - 2.597 (17) | N/A | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei within a molecule. For 3-Ethynyl-1,2,4,5-tetrafluorobenzene, a combination of multi-nuclear and multi-phase NMR techniques provides a detailed picture of its structure and dynamics.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Isotopic Shifts and Coupling Constants

Predicted NMR Data for this compound:

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Ethynyl-H | 3.5 - 4.0 | J(H-F) ≈ 2-4 |

| ¹³C | C-ethynyl | ~70 | - |

| ¹³C | C-ethynyl (attached to ring) | ~90 | - |

| ¹³C | C-H (aromatic) | ~110-120 | - |

| ¹³C | C-F (aromatic) | ~140-150 | J(C-F) ≈ 240-260 |

| ¹⁹F | F-2, F-5 | -135 to -145 | J(F-F)meta ≈ 5-10 |

Note: These are estimated values based on known data for similar fluorinated aromatic compounds and computational predictions. Actual experimental values may vary.

The ¹⁹F NMR spectrum is particularly informative due to the high sensitivity of the ¹⁹F nucleus to its electronic surroundings. The chemical shifts of the fluorine atoms and the through-bond coupling constants (J-couplings) between them provide a fingerprint of the substitution pattern on the aromatic ring. Long-range couplings between fluorine and hydrogen nuclei can also be observed, further aiding in structural elucidation. nih.gov

Solution-Phase and Solid-State NMR for Understanding Dynamic Processes and Aggregation

While solution-phase NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the aggregated state. researchgate.netmarquette.edu For compounds like this compound, which have the potential to form ordered structures in the solid state, ssNMR is invaluable.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of less abundant nuclei like ¹³C and provide information on molecular packing and conformation. nih.gov Furthermore, variable temperature ssNMR studies can reveal information about dynamic processes, such as molecular rotations or reorientations within the crystal lattice. nih.gov The study of fluorinated steroids by solid-state NMR, for instance, has demonstrated that fluorination can lead to multiple ring conformations in the solid state, a phenomenon that could also be relevant for fluorinated aromatic compounds. nih.gov

X-ray Diffraction Studies for Molecular and Crystal Architecture

Single-Crystal X-ray Analysis of this compound and its Cocrystals

To date, a single-crystal X-ray structure of this compound itself has not been reported in publicly accessible databases. However, the study of its cocrystals, where it is co-crystallized with other molecules, can provide significant insights into its molecular dimensions and preferred intermolecular interactions. The formation of cocrystals is a widely used strategy in crystal engineering to modify the physical properties of a substance. mdpi.comresearchgate.netresearchgate.netscispace.com

Research on related fluorinated aromatic compounds, such as 1,3,5-tris(phenylethynyl)benzenes with varying fluorination patterns, has shown that these molecules can form well-defined co-crystals. nih.gov In these structures, the intermolecular interactions between fluorinated and non-fluorinated aryl groups play a crucial role in directing the crystal packing. It is anticipated that this compound would also form cocrystals with various partner molecules, driven by interactions involving the fluorine atoms and the ethynyl (B1212043) group.

Characterization of Packing Motifs and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, the packing motifs and intermolecular interactions can be inferred from studies of similar fluorinated aromatic molecules. The crystal structures of fluorobenzenes are often stabilized by a network of weak intermolecular interactions, including C-H···F hydrogen bonds. ed.ac.ukias.ac.innih.gov The acidity of the aromatic C-H bonds is increased by the presence of electron-withdrawing fluorine atoms, making these interactions more significant. ias.ac.in

Optical Spectroscopy and Electronic Structure Analysis

Optical spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

For chromophores containing a 1,2,4,5-tetrafluorobenzene (B1209435) unit, the absorption maxima are typically found in the UV region. researchgate.net The presence of the ethynyl group in conjugation with the tetrafluorobenzene ring is expected to influence the energy of the electronic transitions. Specifically, it is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted tetrafluorobenzene, moving it to longer wavelengths.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Energy Level Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a compound. These energy levels are crucial for understanding a molecule's potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Although specific cyclic voltammetry data for this compound has not been reported in the provided search results, the methodology is well-established. By measuring the oxidation and reduction potentials of the compound, the HOMO and LUMO energy levels can be estimated. The strong electron-withdrawing nature of the tetrafluorophenyl group is expected to lower both the HOMO and LUMO energy levels of this compound compared to phenylacetylene (B144264). This would result in a higher oxidation potential and a higher electron affinity. In the synthesis of related 1,2-diphosphaferrocenes with chlorophenyl substituents, cyclic voltammetry was used to study the influence of the substituent's position on the electrochemical properties. beilstein-journals.org A similar approach would be invaluable for characterizing the electronic properties of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment. For this compound, these techniques are essential for confirming the presence of the key structural motifs: the ethynyl group and the substituted benzene (B151609) ring.

The vibrational spectra of phenylacetylene and its fluorinated derivatives have been studied in detail, offering a basis for interpreting the spectrum of this compound. researchgate.netnih.govru.nl Key vibrational modes to expect include:

Acetylenic C-H Stretch: A sharp band is typically observed around 3300 cm⁻¹. Studies on phenylacetylene show this region can be complex due to anharmonic coupling with other ring modes. researchgate.netnih.gov

C≡C Stretch: A band in the region of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond.

Aromatic C-H Stretch: These vibrations typically appear in the 3000-3100 cm⁻¹ region.

C-F Stretches: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Ring Vibrations: The benzene ring itself has a series of characteristic vibrations.

Detailed computational studies, such as ab-initio anharmonic calculations, have been shown to accurately predict the complex vibrational spectra of phenylacetylene and its monofluorinated analogs. researchgate.netnih.gov A similar computational approach for this compound would be instrumental in assigning its experimental IR and Raman spectra. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational analysis of the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Acetylenic C-H Stretch | ~3300 |

| C≡C Stretch | 2100 - 2260 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-F Stretches | 1000 - 1400 |

This table provides expected ranges based on analogous compounds. Specific values for this compound require experimental data.

Theoretical and Computational Chemistry in Understanding 3 Ethynyl 1,2,4,5 Tetrafluorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing detailed insights into the electronic behavior of molecules. For 3-Ethynyl-1,2,4,5-tetrafluorobenzene, these calculations would be instrumental in understanding its stability, reactivity, and spectroscopic properties.

Prediction of HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. schrodinger.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net DFT calculations are frequently used to predict these values and the nature of electronic transitions (e.g., π-π*). ajchem-a.com

Table 1: Hypothetical Predicted HOMO-LUMO Energy Gaps for this compound

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

This table is for illustrative purposes only. No published data has been found for this compound.

Modeling of Reaction Intermediates and Transition States

Computational modeling can elucidate reaction mechanisms by calculating the geometries and energies of intermediates and transition states. This provides a theoretical basis for understanding how this compound might participate in chemical reactions, such as cycloadditions or metal-catalyzed couplings. The activation energies derived from these models are predictive of reaction rates.

Elucidation of Structure-Property Relationships

By systematically modifying the structure of this compound in silico (e.g., by changing substituent positions) and calculating the resulting properties, a clear relationship between its structure and electronic or reactive properties could be established. mdpi.com This is invaluable for the rational design of new materials with tailored characteristics.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry and condensed-phase properties of a compound. mdpi.commdpi.com For this compound, halogen bonding, π-stacking, and hydrogen bonding are expected to be significant.

Quantification of Halogen Bond Strengths and Geometries

The fluorine atoms on the benzene (B151609) ring can act as halogen bond acceptors, while in other contexts, halogenated compounds can also act as donors. nsf.gov Computational methods can quantify the strength of these interactions in terms of interaction energy and provide precise geometric parameters such as bond distances and angles. rsc.org

Table 2: Hypothetical Halogen Bond Interaction Data for this compound Dimers

| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|

This table is for illustrative purposes only. No published data has been found for this compound.

Simulation of π-Stacking and Hydrogen Bonding Interactions

The electron-deficient tetrafluorinated aromatic ring is expected to engage in π-stacking interactions with electron-rich aromatic systems. Furthermore, the terminal hydrogen of the ethynyl (B1212043) group can act as a hydrogen bond donor. Simulations can model these interactions, providing insights into the preferred packing arrangements in the solid state and the stability of molecular aggregates in solution.

Molecular Dynamics and Monte Carlo Simulations for Aggregation Behavior and Self-Assembly

Molecular dynamics (MD) and Monte Carlo (MC) simulations are instrumental in understanding the non-covalent interactions that govern the aggregation and self-assembly of molecules. For this compound, these simulations can predict how individual molecules arrange themselves in condensed phases, providing insights into potential supramolecular structures.

The aggregation of fluorinated aromatic compounds is often driven by a combination of intermolecular forces, including π-π stacking, halogen bonding, and electrostatic interactions. The tetrafluorinated benzene ring in this compound possesses a quadrupole moment that can lead to specific directional interactions. The electron-rich ethynyl group can also participate in hydrogen bonding and other electrostatic interactions.

MD simulations can model the time evolution of a system of these molecules, revealing the dynamics of cluster formation and the preferred orientations of molecules within an aggregate. By analyzing the trajectories of the molecules, researchers can determine key structural and energetic parameters of the aggregates. For instance, simulations can reveal whether the molecules prefer a face-to-face or edge-to-face stacking arrangement.

Monte Carlo simulations, on the other hand, use statistical methods to sample the conformational space of a system. These simulations are particularly useful for exploring the thermodynamics of self-assembly and predicting the most stable aggregate structures. For example, MC simulations could be employed to study the formation of liquid crystalline phases of fluorinated phenylacetylenes, which may be relevant to the behavior of this compound.

While specific MD and MC simulation studies on this compound are not extensively reported in the literature, computational studies on similar fluorinated aromatic and acetylenic molecules provide valuable insights. These studies suggest that the interplay of electrostatic and dispersion forces is crucial in determining the packing of such molecules in the solid state. Theoretical studies on intermolecular interactions in benzopyrans substituted with polyhaloalkyl groups, for instance, highlight the importance of C-H···F and π-π stacking interactions in their supramolecular arrangements. researchgate.net

Table 1: Key Intermolecular Interactions Influencing Aggregation of Fluorinated Aromatic Acetylenes

| Interaction Type | Description | Potential Role in this compound |

| π-π Stacking | Attraction between aromatic rings. In fluorinated systems, this can be influenced by quadrupole moments. | The tetrafluorinated benzene ring can engage in stacking, potentially in an offset or parallel-displaced manner due to electrostatic repulsion between the fluorine atoms. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | The fluorine atoms could potentially act as halogen bond donors, though this is less common for fluorine than for heavier halogens. |

| C-H···F Hydrogen Bonding | Weak hydrogen bonds between a C-H donor and a fluorine acceptor. | The ethynyl C-H group can act as a hydrogen bond donor to the fluorine atoms of a neighboring molecule, contributing to the stability of aggregates. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the molecules. | The molecule possesses a net dipole moment, which will influence the orientation of molecules in the condensed phase. |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic parameters with a high degree of accuracy. These calculations are invaluable for interpreting experimental spectra and for understanding the relationship between molecular structure and spectroscopic properties.

NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for fluorinated compounds is a well-established application of DFT. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted.

For this compound, DFT calculations can predict the ¹³C and ¹⁹F NMR chemical shifts. The accuracy of these predictions depends on the choice of the functional and basis set. For fluorinated aromatic compounds, functionals like B3LYP are often used in conjunction with basis sets that include diffuse functions, such as 6-311++G(d,p), to accurately describe the electron distribution around the fluorine atoms. rsc.org

Table 2: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Calculations of Fluorinated Aromatic Compounds

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. nih.gov |

| M06-2X | cc-pVTZ | A high-HF-exchange meta-hybrid GGA functional that can perform well for non-covalent interactions and thermochemistry, and is also used for NMR calculations. |

| ωB97X-D | aug-cc-pVTZ | A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where non-covalent interactions are important. |

Vibrational Frequencies: The calculation of vibrational frequencies using DFT is a routine procedure that aids in the assignment of experimental infrared (IR) and Raman spectra. The calculation provides the frequencies and intensities of the fundamental vibrational modes.

For this compound, DFT calculations can predict the vibrational modes associated with the C-F stretches, the aromatic ring vibrations, and the ethynyl group vibrations (C≡C and C-H stretches). Anharmonic calculations can provide even more accurate frequencies, especially for X-H stretching modes, by accounting for the non-parabolic nature of the potential energy surface. researchgate.net

A study on the vibrational spectra of phenylacetylene (B144264) and fluorophenylacetylenes using ab-initio anharmonic calculations with the B97D3 functional and a 6-311++G(d,p) basis set demonstrated the complexity of the C-H stretching regions due to anharmonic coupling of modes. researchgate.net This highlights the importance of going beyond the harmonic approximation for an accurate description of the vibrational spectrum of molecules like this compound.

Table 3: Calculated Vibrational Frequencies for Phenylacetylene (a Structurally Related Compound)

| Mode Description | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

| Acetylenic C-H Stretch | 3450 | 3320 |

| C≡C Stretch | 2200 | 2150 |

| Aromatic C-H Stretch | 3100-3200 | 3050-3150 |

| Ring Breathing | ~1000 | ~1000 |

| Note: These are approximate values for the parent phenylacetylene and are provided for illustrative purposes. The frequencies for this compound would be influenced by the fluorine substituents. |

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Conjugated Polymers and Oligomers

The combination of the rigid, planar tetrafluorobenzene unit and the versatile ethynyl (B1212043) linkage allows for the construction of well-defined conjugated polymers. These materials are at the forefront of research in organic electronics due to their tailorable properties.

Synthesis of Donor-Acceptor Copolymers Incorporating Tetrafluorobenzene Units

In the design of advanced polymeric semiconductors, a common strategy is to create a polymer backbone with alternating electron-rich (donor) and electron-poor (acceptor) units. This donor-acceptor (D-A) approach effectively narrows the polymer's band gap, a crucial parameter for electronic applications. researchgate.net 3-Ethynyl-1,2,4,5-tetrafluorobenzene serves as an excellent acceptor monomer due to the strong electron-withdrawing nature of the four fluorine atoms on the phenyl ring. researchgate.net

The ethynyl group provides a reactive site for polymerization, most commonly through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This reaction allows for the efficient formation of poly(aryleneethynylene)s (PAEs) by linking the ethynyl group of the tetrafluorobenzene monomer with halogenated donor comonomers. Researchers have successfully synthesized D-A copolymers by pairing tetrafluorobenzene-based acceptors with various donor units, such as 2,5-dialkoxybenzene and benzodithiophene. researchgate.net The introduction of the ethynylene linkage into D-A systems can lead to deeper highest occupied molecular orbital (HOMO) energy levels compared to analogous polyarylene polymers. researchgate.net

The presence of fluorine atoms in the polymer backbone imparts several desirable characteristics, including enhanced thermal and oxidative stability, as well as increased hydrophobicity. researchgate.net

Development of Polymers for Organic Electronic Devices (e.g., OFETs, OLEDs)

The D-A copolymers synthesized from this compound are prime candidates for the active layers in organic electronic devices. The ability to tune the electronic properties by selecting different donor units is a key advantage. The interaction between the donor and acceptor moieties leads to a hybridization of their respective molecular orbitals, resulting in a lower band gap that can be tailored for specific applications. ntu.edu.tw

Organic Field-Effect Transistors (OFETs): In OFETs, the performance is largely dependent on the charge carrier mobility of the semiconductor. The rigid and planar structure of polymers incorporating tetrafluorobenzene can facilitate intermolecular π-π stacking, which is essential for efficient charge transport. The defined D-A structure can also lead to ambipolar charge transport properties, meaning the material can conduct both positive (holes) and negative (electrons) charges, which is beneficial for creating more complex circuits like complementary inverters. ntu.edu.tw

Organic Light-Emitting Diodes (OLEDs): For OLEDs, the band gap of the material determines the color of the emitted light. By carefully designing D-A copolymers, the emission wavelength can be precisely controlled. The high electron affinity of the tetrafluorobenzene unit helps in lowering the lowest unoccupied molecular orbital (LUMO) energy level, which can improve electron injection and transport, leading to more efficient and stable devices. D-A polymers based on units like 3,4-ethylenedioxythiophene (B145204) (EDOT) and various acceptors have shown potential for such applications. ntu.edu.tw

| Polymer System Type | Key Feature | Impact on Property | Potential Application |

|---|---|---|---|

| Poly(tetrafluorobenzene-ethynylene-alt -donor) | Strongly accepting tetrafluorobenzene unit | Lowers LUMO energy level, enhances electron transport | n-type or ambipolar OFETs, OLEDs |

| Ethynylene-linked D-A Copolymers | Rigid ethynyl spacer | Deeper HOMO level, can improve air stability | OFETs, Organic Photovoltaics (OPVs) |

| Fluorinated Polymer Backbone | C-F bonds present | Increases oxidative and thermal stability | Long-lifetime OFETs and OLEDs |

Precursors for High Carbon Content Materials

The ethynyl group is not only a key component for polymerization but also a functional group that can undergo further reactions, particularly thermal curing, to create robust, network-based materials.

Design and Synthesis of Highly Cross-Linked Organic Solids

While this compound itself is a monofunctional monomer suitable for creating linear polymers, these polymers can be designed as precursors for cross-linked materials. Linear polymers or oligomers terminated with ethynyl groups can be subjected to a thermal curing process. At elevated temperatures (typically 300-400 °C), the ethynyl groups react with each other in a complex series of reactions, including cyclotrimerization to form benzene (B151609) rings and other addition reactions, to form a rigid, three-dimensional covalent network. wm.eduecust.edu.cn This process transforms a processable thermoplastic material into an infusible and insoluble thermoset.

This strategy is used to create hyper-crosslinked polymers (HCPs), which are porous materials of interest for gas storage and separation. nih.govbeilstein-journals.org By designing monomers with multiple ethynyl groups, porous organic networks can be synthesized directly. nih.govbeilstein-journals.org The insolubility and high thermal stability of the resulting materials are direct consequences of the high degree of cross-linking. nih.gov

Engineering Materials with Enhanced Mechanical and Thermal Properties

The conversion of ethynyl-terminated polymers into a cross-linked network dramatically enhances their mechanical and thermal properties. ecust.edu.cn The resulting thermoset resins are known for their high-temperature stability, high glass transition temperatures (Tg), and excellent mechanical strength, making them suitable for demanding applications such as structural composites for the aerospace industry. researchgate.net

The incorporation of the tetrafluorobenzene moiety is expected to further bolster these properties. Fluorinated polymers are well-known for their outstanding thermal stability and chemical resistance due to the strength of the C-F bond. bwise.kr The combination of a highly fluorinated backbone with a thermally cross-linkable ethynyl group provides a pathway to materials that exhibit:

High Thermal Stability: Resistance to degradation at elevated temperatures. Cured phenylethynyl-terminated polyimides, for example, show excellent performance at high temperatures. researchgate.net

Chemical Inertness: The fluorinated structure reduces susceptibility to chemical attack.

Enhanced Mechanical Strength: The rigid cross-linked network provides high modulus and strength.

| Material Feature | Mechanism | Resulting Property | Reference Example |

|---|---|---|---|

| Ethynyl Group Cross-Linking | Thermal curing (350-400 °C) forms a rigid network. | High Tg, thermal stability, mechanical strength. | Phenylethynyl-terminated polyimides (PETI). researchgate.net |

| Fluorinated Backbone | High C-F bond energy. | Chemical inertness, oxidative stability. | Fluorinated poly(arylene ether)s. bwise.kr |

| Combined Approach | Curing of fluorinated ethynyl-polymers. | Superior thermal, mechanical, and chemical resistance. | High-performance aerospace composites. researchgate.netbwise.kr |

Components in Supramolecular Architectures and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. hhu.de Molecules containing both hydrogen-bond donors and acceptors can act as "tectons," or building blocks, for the self-assembly of predictable supramolecular architectures. hhu.de

This compound is an ideal candidate for crystal engineering due to its distinct combination of a weak hydrogen-bond donor (the acetylenic C-H group) and multiple weak hydrogen-bond acceptors (the fluorine atoms). The C—H···F interaction, though weak, is a recognized and important force in the crystal packing of fluorinated organic molecules. nih.govresearchgate.net

Studies on the closely related molecule 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene have provided direct insight into how these interactions govern crystal assembly. nih.govresearchgate.net X-ray diffraction analysis of this compound revealed a network of both intramolecular and intermolecular C—H···F hydrogen bonds. nih.govresearchgate.net These specific, directional interactions dictate how the molecules arrange themselves in the solid state, leading to well-defined packing motifs like molecular sheets. nih.gov The observed H···F distances are often significantly shorter than the sum of their van der Waals radii, confirming the presence of a notable bonding interaction. nih.gov By controlling these non-covalent interactions, it is possible to engineer crystalline materials with desired physical properties.

| Interaction Type | H···F Separation (Å) | C—H···F Angle (°) | Significance |

|---|---|---|---|

| Intramolecular | 2.270 - 2.363 | 158.3 - 166.8 | Constrains molecular conformation. nih.gov |

| Intermolecular (Bifurcated) | 2.500 - 2.597 | N/A | Directs assembly into sheets and 3D networks. nih.gov |

Construction of Metal-Organic Frameworks and Coordination Polymers

While direct reports on the integration of this compound into metal-organic frameworks (MOFs) and coordination polymers are not extensively documented, its structural motifs are highly relevant to this field. The terminal alkyne group can be utilized in coupling reactions to create larger, more complex ligands, which can then be coordinated to metal centers. The tetrafluorobenzene ring can engage in non-covalent interactions, such as π-π stacking and C-H···F hydrogen bonds, which are crucial for directing the self-assembly and influencing the final architecture of crystalline materials. The principles of crystal engineering suggest that the interplay of these interactions can be harnessed to design novel porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Fabrication of Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of porous crystalline polymers with well-defined structures and high thermal stability. The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a predictable manner. Although specific examples of this compound in COF synthesis are not prominent in the literature, its rigid structure and reactive ethynyl group make it a promising candidate for this application. The ethynyl group can participate in various coupling reactions, such as Sonogashira or Glaser coupling, to form extended two-dimensional or three-dimensional networks. The fluorinated benzene core can enhance the stability of the resulting framework and influence its electronic properties.

Self-Assembly of Shape-Persistent Macrocycles

A significant application of this compound is in the synthesis of shape-persistent macrocycles. These large, rigid cyclic molecules are of interest for their ability to self-assemble into well-ordered supramolecular structures. In a notable study, a series of shape-persistent macrocycles were synthesized using a modular strategy based on palladium and/or copper-catalyzed acetylene (B1199291) coupling reactions, such as the Cadiot-Chodkiewicz coupling. nih.gov These macrocycles incorporated meta-substituted tetrafluorobenzene and benzene subunits linked by diacetylene bridges.

The inclusion of the electron-deficient tetrafluorobenzene units was found to be crucial for the aggregation behavior of these macrocycles in solution. nih.gov Studies using concentration- and temperature-dependent 1H-NMR spectroscopy and vapor pressure osmometry revealed that macrocycles containing tetrafluorobenzene corners exhibited a tendency to aggregate through intermolecular π-π stacking interactions. nih.gov The aggregation process was found to be enthalpically driven. Interestingly, the spatial arrangement of the fluorinated subunits within the macrocycle was as important as the number of such units in determining the aggregation strength. nih.gov For some of these macrocycles, dimerization was the predominant aggregation process in solution. nih.gov

Table 1: Aggregation Properties of Shape-Persistent Macrocycles

| Macrocycle Composition | Aggregation Behavior | Driving Force |

|---|---|---|

| Containing tetrafluorobenzene units | Dimerization or formation of larger aggregates | Enthalpically driven |

This table summarizes the general findings on the role of tetrafluorobenzene subunits in the aggregation of shape-persistent macrocycles.

Furthermore, one of the macrocycles incorporating two fluorinated corner units was observed to form micro-scaled hexagonal rods upon heating in toluene, suggesting a higher-order self-assembly process. nih.gov

Utilization in Organometallic Chemistry as Ligands or Reagents

The ethynyl group in this compound provides a coordination site for metal centers, allowing it to function as a ligand in organometallic complexes. While specific complexes of this compound are not widely reported, related diethynyl-substituted aromatic compounds have been shown to act as redox-active ligands. For instance, 1,2,4,5-tetrakis(tetramethylguanidino)-3,6-diethynyl-benzene has been used to synthesize dinuclear copper(I) and copper(II) complexes. nih.govnih.gov The electronic properties of the fluorinated aromatic ring in this compound would be expected to influence the stability and reactivity of its corresponding metal complexes. The terminal alkyne can also undergo reactions common in organometallic chemistry, such as oxidative coupling or insertion reactions, making it a potentially useful reagent.

Role as Paramagnetic Building Blocks for Specialized Reactions

While this compound itself is not paramagnetic, it can serve as a precursor for the synthesis of stable organic radicals. By introducing a radical-containing functional group, such as a nitroxide, onto the tetrafluorophenyl ring, it is possible to create paramagnetic building blocks. These molecules are of interest for their potential applications in molecular magnetism and spintronics. For example, the related compound N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-ethynylbenzene has been synthesized and characterized as a stable paramagnetic building block. This molecule can then be used in cross-coupling reactions, such as the Sonogashira coupling, to incorporate the spin-bearing unit into larger functional systems.

Synthetic Intermediates for Complex Fluorinated Organic Molecules

This compound is a valuable synthetic intermediate for the construction of more complex fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov The ethynyl group is a versatile functional handle that can be transformed through a variety of chemical reactions.

Key reactions involving the ethynyl group include:

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for constructing larger conjugated systems.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes in the presence of a copper salt and an oxidant, leading to the formation of a symmetric 1,3-diyne. wikipedia.orgrsc.orgrsc.orgorganic-chemistry.org This reaction can be used to dimerize this compound or to create larger oligomeric structures.

Click Chemistry: The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form a 1,2,3-triazole ring. organic-chemistry.orgtcichemicals.comchemie-brunschwig.chthermofisher.com This reaction is highly efficient and tolerant of a wide range of functional groups, making it a valuable tool for bioconjugation and materials synthesis.

Through these and other transformations, the this compound scaffold can be incorporated into a diverse array of complex molecules, including polymers, dendrimers, and pharmacologically active compounds. researchgate.netresearchgate.netscribd.comnih.govscirp.org

Q & A

Q. How can researchers design a synthetic route for 3-Ethynyl-1,2,4,5-tetrafluorobenzene, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis of fluorinated aromatic compounds often involves halogenation, cross-coupling, or nucleophilic aromatic substitution. For this compound, a plausible route could start with tetrafluorobenzene derivatives. For example, chlorination of tetrafluorobenzene under controlled conditions (e.g., using Cl₂ at 500–550°C, as seen in analogous systems ), followed by ethynylation via Sonogashira coupling with trimethylsilylacetylene (TMSA) and subsequent deprotection. Key intermediates include 1,2,4,5-tetrafluorobenzene precursors and halogenated derivatives (e.g., 1,2,4,5-tetrafluorobromobenzene) to facilitate coupling reactions. Reaction optimization should focus on temperature, catalyst selection (e.g., Pd(PPh₃)₄/CuI), and solvent polarity to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. The ethynyl proton typically appears as a singlet near δ 2.5–3.5 ppm in ¹H NMR, while fluorine atoms in the aromatic ring produce distinct splitting patterns in ¹⁹F NMR due to coupling with adjacent fluorines. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (C≡C stretch ~2100 cm⁻¹) further validate molecular composition. For complex splitting patterns, computational tools like DFT simulations can aid in assigning signals .

Q. How can researchers determine the compound’s solubility and stability under varying experimental conditions?

- Methodological Answer : Solubility can be assessed using gradient solvent systems (e.g., hexane/THF or DCM/methanol) via UV-Vis spectroscopy or gravimetric analysis. Stability studies should include thermal analysis (TGA/DSC) to identify decomposition temperatures and HPLC monitoring under acidic/basic conditions. For fluorinated aromatics, interactions with polar aprotic solvents (e.g., DMF) often enhance solubility, while light-sensitive ethynyl groups may require amber vials and inert atmospheres during storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ethynylation in polyfluorinated benzene systems?

- Methodological Answer : Regioselectivity in cross-coupling reactions is influenced by electronic and steric factors. In tetrafluorobenzene, the electron-withdrawing fluorine atoms activate specific positions for electrophilic substitution. Computational modeling (e.g., Fukui indices or NBO analysis) can predict reactive sites, while experimental validation via competitive coupling reactions with substituted aryl halides can confirm trends. Isotopic labeling (e.g., deuterated substrates) may further elucidate kinetic vs. thermodynamic control .

Q. How can researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) for fluorinated ethynyl compounds?

- Methodological Answer : Discrepancies often arise from experimental methods (e.g., combustion calorimetry vs. computational DFT). To resolve these, combine high-precision calorimetry with ab initio calculations (e.g., G3 or CBS-QB3) to cross-validate results. For this compound, comparative studies with structurally similar compounds (e.g., 3,6-Diphenyl-1,2,4,5-tetroxane) can provide benchmark data .

Q. What strategies optimize the compound’s integration into organic electronic materials despite challenges in solubility and film homogeneity?

- Methodological Answer : To enhance solubility, introduce solubilizing groups (e.g., alkyl chains) during synthesis or use co-solvents (e.g., o-dichlorobenzene). For film deposition, techniques like spin-coating under nitrogen or vacuum sublimation can improve homogeneity. Characterization via AFM and XRD ensures morphological control, while cyclic voltammetry evaluates electronic properties (e.g., HOMO/LUMO levels) for device compatibility .

Q. How do surface interactions (e.g., adsorption on indoor surfaces) impact the environmental fate of this compound?

- Methodological Answer : Surface reactivity can be studied using microspectroscopic imaging (e.g., ToF-SIMS or XPS) to track adsorption/desorption kinetics on materials like glass or polymers. Environmental simulations should replicate indoor conditions (humidity, temperature) to assess degradation pathways, such as oxidation by ozone or hydroxyl radicals. GC-MS and LC-MS/MS are critical for identifying transformation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.